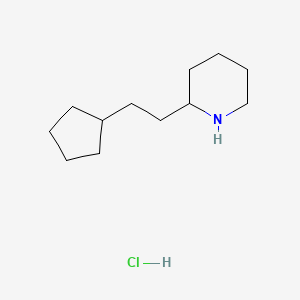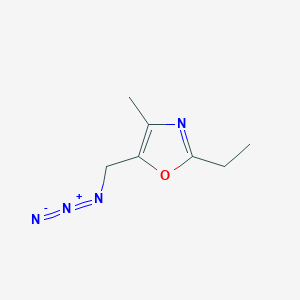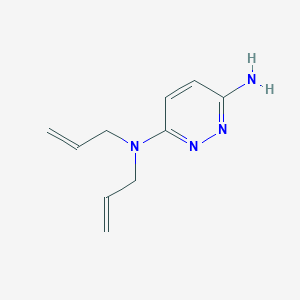
2-(2-Cyclopentylethyl)piperidine hydrochloride
Descripción general
Descripción
“2-(2-Cyclopentylethyl)piperidine hydrochloride” is a chemical compound . Piperidines, which this compound is a derivative of, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
Synthesis Analysis
Piperidine derivatives are synthesized through intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The molecular formula of “2-(2-Cyclopentylethyl)piperidine hydrochloride” is C12H24ClN .Chemical Reactions Analysis
Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction . They are involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives .Physical And Chemical Properties Analysis
Piperidine is a clear, colorless liquid that has a characteristic odor . It is miscible with water and many organic solvents, indicating its highly polar nature . The average mass of “2-(2-Cyclopentylethyl)piperidine hydrochloride” is 217.779 Da .Aplicaciones Científicas De Investigación
Synthesis of Stereodefined Piperidines and Transformation into Constrained Amino Acids and Amino Alcohols
Researchers have developed methods to convert 2-(2-Cyano-2-phenylethyl)aziridines into novel cis- and trans-2-chloromethyl-4-phenylpiperidine-4-carbonitriles. These intermediates were then utilized to synthesize stereodefined 2-chloromethyl-, 2-hydroxymethyl-, and 2-carboxymethyl-4-phenylpiperidine-4-carboxylic acids, among other derivatives. This work illustrates the potential of using 2-(2-Cyclopentylethyl)piperidine hydrochloride derivatives as building blocks for complex organic molecules with potential pharmaceutical applications (Vervisch, D’hooghe, Törnroos, & de Kimpe, 2010).
Electrochemical Aminoxyl-Mediated α-Cyanation for Pharmaceutical Building Block Diversification
An electrochemical method has been reported for the cyanation of secondary piperidines, enabling the synthesis of unnatural amino acids. This approach allows for the cyanation adjacent to nitrogen without the need for protection or substitution of the N-H bond, showcasing the utility of secondary piperidines in diversifying pharmaceutical building blocks (Lennox et al., 2018).
Antimicrobial Activity of Piperidine Derivatives
A study aimed to synthesize and screen (2Z)-4,6-diphenyl-N-((2-(piperidin-1-yl)ethyl]-2H-1,3-thiazin-2-imino hydrochloride for microbial activities. The compound showed moderate antimicrobial activities against various bacteria and fungi, highlighting the potential of piperidine derivatives in developing new antimicrobial agents (Ovonramwen, Owolabi, & Oviawe, 2019).
Enantioselective Synthesis via Radical-Mediated δ C-H Cyanation
Innovative methods for the enantioselective synthesis of piperidines have been developed, highlighting the importance of piperidines in medicinal chemistry. These methods involve catalytic, regio-, and enantioselective δ C-H cyanation of acyclic amines, leading to the synthesis of a family of chiral piperidines. Such advancements underscore the role of piperidine structures in the design of new pharmaceutical compounds (Zhang, Zhang, & Nagib, 2019).
Kinetic Resolution for Targeted and Diversity-Oriented Synthesis
2-Piperidineethanol, a compound closely related to 2-(2-Cyclopentylethyl)piperidine, has been utilized for the synthesis of various natural and synthetic compounds. This work demonstrates the value of such piperidine derivatives in enantioselective synthesis, providing a pathway for the creation of enantiopure compounds for pharmaceutical research (Perdicchia et al., 2015).
Direcciones Futuras
Piperidine derivatives are being utilized in different therapeutic applications . They have shown potential against various types of cancers when treated alone or in combination with some novel drugs . Therefore, the pharmaceutical relevance of piperidine derivatives, including “2-(2-Cyclopentylethyl)piperidine hydrochloride”, is expected to continue to be a topic of interest in future research .
Propiedades
IUPAC Name |
2-(2-cyclopentylethyl)piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N.ClH/c1-2-6-11(5-1)8-9-12-7-3-4-10-13-12;/h11-13H,1-10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWTPZRXQTHVYKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CCC2CCCCN2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Cyclopentylethyl)piperidine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Cyclohexyl[3-(trifluoromethyl)phenyl]methanamine hydrochloride](/img/structure/B1531719.png)
![2-[3-(Hydroxymethyl)pyrrolidin-1-yl]benzoic acid](/img/structure/B1531720.png)






![(3,3-Dimethylbutan-2-yl)[2-(4-fluorophenyl)ethyl]amine](/img/structure/B1531728.png)

![6-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}pyridazin-3-amine](/img/structure/B1531730.png)


